2-Ethoxy-6-methylpyridine
CAS No.: 18617-77-1
Cat. No.: VC21274452
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18617-77-1 |
|---|---|
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 2-ethoxy-6-methylpyridine |
| Standard InChI | InChI=1S/C8H11NO/c1-3-10-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3 |
| Standard InChI Key | JIKCUGHIEOGWTB-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC(=N1)C |
| Canonical SMILES | CCOC1=CC=CC(=N1)C |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Ethoxy-6-methylpyridine features a six-membered aromatic ring with a nitrogen atom at position 1, an ethoxy group (-OCH₂CH₃) at position 2, and a methyl group (-CH₃) at position 6. This structural arrangement significantly influences its chemical behavior and reactivity patterns. The electron-withdrawing effect of the nitrogen in the aromatic ring, combined with the electron-donating properties of the substituents, creates a distinctive electronic distribution that affects its ability to engage in various chemical interactions.
Physical and Chemical Properties
The physical and chemical properties of 2-Ethoxy-6-methylpyridine are crucial for understanding its behavior in various applications. Table 1 summarizes the key properties of this compound based on available data.
Table 1: Physical and Chemical Properties of 2-Ethoxy-6-methylpyridine
The nitrogen atom in the pyridine ring contributes to the compound's basicity, while the ethoxy group enhances its solubility in organic solvents. These properties make 2-Ethoxy-6-methylpyridine particularly valuable in organic synthesis applications where specific solubility and reactivity profiles are required. The presence of the methyl group at position 6 further modulates the electronic properties of the molecule, influencing its behavior in various chemical environments.
Synthesis Methods
Common Synthetic Approaches
Multiple synthetic routes exist for producing 2-Ethoxy-6-methylpyridine, each with its advantages depending on desired yield, purity, and available starting materials. One approach involves the alkylation of pyridine derivatives, while others utilize condensation reactions to achieve the desired structure. The versatility of these synthetic pathways allows for modifications based on specific requirements for yield optimization and purity enhancement.
Patent-Based Synthesis Method
A notable synthesis method is documented in patent CN105237468B, which describes a process for synthesizing 2-ethoxy pyridines . Although the patent primarily focuses on 2-hydroxyethylpyridine, the methodology provides valuable insights that can be adapted for 2-Ethoxy-6-methylpyridine synthesis. The patent describes a reaction using 2-picoline (2-methylpyridine) and paraformaldehyde as starting materials, with DMF as a solvent and oxalic acid as a catalyst .
The reaction equation presented in the patent demonstrates an efficient nucleophilic addition process. The polar solvent DMF activates the pyridine ring, enhancing the activity of the side methyl group and increasing the probability of the carbon atom attacking formaldehyde . This approach represents a significant advancement in synthesis methodology, offering improved conversion rates compared to previous methods.
Table 2: Key Parameters for Synthesis Based on Patent CN105237468B
| Parameter | Value/Condition | Note |
|---|---|---|
| Temperature Range | 110-120°C | For optimal reaction conditions |
| Reaction Time | 30-40 hours | Under reflux conditions |
| Catalyst | Oxalic acid | Acts as acidic catalyst |
| Solvent | DMF | Enhances reactivity of starting materials |
| Molar Ratio (2-methyl pyridine:paraformaldehyde) | Specified in patent | Optimized for yield |
| Collection Temperature | 110-120°C | For product distillation under reduced pressure |
This synthetic approach demonstrates the importance of solvent choice and reaction conditions in achieving effective conversion of starting materials to the desired pyridine derivative.
Chemical Reactivity
Reactivity Profile
2-Ethoxy-6-methylpyridine exhibits reactivity patterns characteristic of substituted pyridines, with behavior influenced by both the pyridine ring and its functional groups. The compound participates in various chemical reactions due to its structural features, making it a versatile building block for synthesizing more complex molecules.
Key Reaction Types
The compound can undergo several types of chemical transformations:
-
Nucleophilic substitution reactions, particularly at the ethoxy group position
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Electrophilic substitution reactions, though these are typically more challenging due to the electron-deficient nature of the pyridine ring
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Coordination with metal ions through the nitrogen atom, which can serve as a ligand in various complexes
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Hydrogen bonding interactions via the nitrogen atom
These reaction capabilities highlight why 2-Ethoxy-6-methylpyridine serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.
Applications and Uses
2-Ethoxy-6-methylpyridine finds application across multiple domains due to its unique structure and reactivity. The primary applications include:
Pharmaceutical Intermediates
In medicinal chemistry, the compound may serve as a ligand for various receptors or enzymes due to its ability to form hydrogen bonds and coordinate with metal ions. This makes it valuable in drug discovery processes, particularly for compounds targeting specific biological pathways or receptors.
Synthetic Building Blocks
The compound functions as an important building block in organic synthesis, enabling the creation of more complex molecular structures through its functional group reactivity. Its ability to participate in diverse chemical transformations makes it particularly useful when constructing elaborate molecules with specific spatial arrangements.
Additional Applications
While detailed information on commercial applications is limited in the provided sources, the compound's chemical properties suggest potential uses in catalyst development, material science applications, and as a reagent in specialized chemical processes.
| Hazard Type | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
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